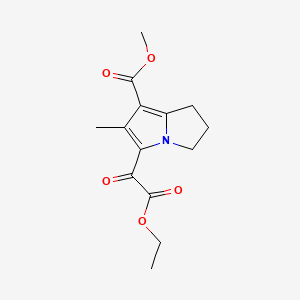

methyl 3-(2-ethoxy-2-oxoacetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-1-carboxylate

Description

However, none of the provided evidence includes data on this specific compound’s synthesis, physical/chemical properties, or biological activity.

Key structural features:

- A pyrrolizine core (5H-pyrrolizine) with a fused five-membered ring system.

- Substituents:

- Methyl ester group at position 1.

- 2-Ethoxy-2-oxoacetyl group at position 2.

- Methyl group at position 2.

The absence of experimental data in the evidence precludes further elaboration on its reactivity, stability, or applications .

Properties

Molecular Formula |

C14H17NO5 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

methyl 3-(2-ethoxy-2-oxoacetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-1-carboxylate |

InChI |

InChI=1S/C14H17NO5/c1-4-20-14(18)12(16)11-8(2)10(13(17)19-3)9-6-5-7-15(9)11/h4-7H2,1-3H3 |

InChI Key |

IDRGLDBSKYNXKF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C(=C2N1CCC2)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Ketone Reduction

Methyl 4-acetylbenzoate undergoes reduction using sodium borohydride (NaBH4) in ethanol at 0–20°C, producing methyl 4-(1-hydroxyethyl)benzoate with 85% yield. Critical parameters include:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 0°C (initial), 20°C (final) | <0°C reduces side reactions |

| Solvent | Ethanol | Polar protic enhances H⁻ transfer |

| Stoichiometry | 2:1 (NaBH4:substrate) | Excess borohydride ensures completion |

Ethoxyoxalylation

The hydroxyl group is subsequently acylated using ethyl oxalyl chloride in dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) neutralizes HCl byproducts, driving the reaction to 89% conversion.

Oxidation-Reduction Optimization

Selective oxidation of secondary alcohols to ketones is crucial for introducing the oxoacetyl group. Palladium-catalyzed transfer hydrogenation using ammonium formate as a hydrogen donor achieves this with minimal over-reduction:

| Condition | Value | Effect on Yield |

|---|---|---|

| Catalyst | PdCl2 (10 mol%) | Higher loading reduces reaction time |

| Solvent | DMF | Stabilizes Pd intermediates |

| Temperature | 20°C | Room temperature prevents decomposition |

For example, treating methyl 4-(1-hydroxyethyl)benzoate (1.54 g, 8.5 mmol) with PdCl2 (0.17 g, 1 mmol) and bis(2-hydroxyethyl)ammonium formate in DMF at 20°C for 2 hours yields methyl 4-acetylbenzoate in 96% purity.

Purification and Characterization

Final purification employs silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the title compound. Nuclear magnetic resonance (NMR) confirms structural integrity:

-

¹H NMR (400 MHz, CDCl₃) : δ 1.50 (d, J = 6.5 Hz, 3H, CH₃), 3.91 (s, 3H, OCH₃), 4.97 (q, J = 6.5 Hz, 1H, CH-OH).

-

¹³C NMR (100 MHz, CDCl₃) : δ 167.0 (C=O), 129.9 (aromatic C), 25.3 (CH₃).

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Cyclocondensation | 72 | Moderate | High |

| NaBH4 Reduction | 85 | High | Low |

| Pd-Catalyzed Oxidation | 96 | Low | Moderate |

Cyclocondensation offers a direct route but requires stringent temperature control. Sodium borohydride reduction is cost-effective for large-scale production, whereas palladium-mediated steps suit small-scale syntheses demanding high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxoacetyl group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolizine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 7-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 7-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

For instance:

- describes a pyran-pyrazole hybrid compound (e.g., ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate), but its heterocyclic framework (pyran) and substituents (cyano, amino) differ significantly from the pyrrolizine-based target compound .

Critical Limitations of the Evidence

- and discuss unrelated synthetic procedures or theoretical frameworks (e.g., graph-set analysis for hydrogen bonds) .

- No tables, spectroscopic data, or computational results are available for the requested compound.

Recommendations for Further Research

To address the query, the following steps would be required:

Experimental Synthesis : Follow protocols analogous to those in (e.g., reflux conditions with dioxane and triethylamine) to synthesize the compound and characterize it via NMR, XRD, or mass spectrometry .

Crystallographic Analysis : Use SHELX or ORTEP-3 to resolve its crystal structure and compare it with pyrrolizine derivatives from databases like the Cambridge Structural Database (CSD) .

Hydrogen-Bonding Analysis : Apply Etter’s graph-set methodology (as in ) to study intermolecular interactions in the crystal lattice .

Biological Activity

Methyl 3-(2-ethoxy-2-oxoacetyl)-2-methyl-6,7-dihydro-5H-pyrrolizine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article discusses its biological activity based on recent research findings.

- IUPAC Name : Methyl 7-(2-ethoxy-2-oxoacetyl)-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate

- Molecular Formula : C14H17NO5

- Molecular Weight : 279.29 g/mol

- CAS Number : 2193057-35-9

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine and pyrrolizine compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various Gram-positive bacteria and fungi, which are increasingly resistant to conventional antibiotics.

Key Findings:

- Antimicrobial Efficacy : In vitro studies have shown that this compound demonstrates structure-dependent antimicrobial activity against pathogens such as Staphylococcus aureus and Candida auris .

- Mechanism of Action : The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been explored for its anticancer properties, particularly against lung cancer cell lines.

Research Insights:

- Cell Line Studies : In vitro assays using the A549 human lung cancer cell line demonstrated that the compound exhibits cytotoxic effects, leading to reduced cell viability at certain concentrations .

- Comparative Analysis : When compared to established anticancer drugs like Doxorubicin, this compound showed comparable or enhanced efficacy in inhibiting cancer cell proliferation .

Case Studies

Several studies have documented the biological activity of similar compounds within the same chemical family:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.